molecular formula C43H30N2 B578402 5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl- CAS No. 1337915-07-7

5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-

Cat. No. B578402
CAS RN: 1337915-07-7
M. Wt: 574.727
InChI Key: ZIBZIEOFSVXIJS-UHFFFAOYSA-N
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Description

“5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-” is a chemical compound with the molecular formula C43H30N2 . It is a type of acridine–carbazole hybrid donor .


Synthesis Analysis

The compound is formed from two sophisticated donors of dimethyl acridine (DMAc) and carbazole (Cz) . Based on this novel donor and the acceptors of pyrimidine and triazine, two new luminogens with both prominent TADF and AIE properties have been designed and synthesized .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a fusion of dimethyl acridine (Ac) and carbazole (Cz) donors to produce acridine–carbazole hybrid donors .


Chemical Reactions Analysis

The compound has been used in the synthesis of new luminogens with both prominent TADF and AIE properties . The selection of acceptor species can regulate AIE characteristics in TADF emitters .


Physical And Chemical Properties Analysis

The compound has a density of 1.16 . It has been used in the creation of highly efficient OLEDs .

Mechanism of Action

The compound’s mechanism of action is related to its role as a donor in the creation of new luminogens . The selection of acceptor species can regulate the AIE characteristics in TADF emitters .

properties

IUPAC Name

10,14,21,21-tetraphenyl-10,14-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H30N2/c1-5-17-31(18-6-1)43(32-19-7-2-8-20-32)37-26-14-16-28-40(37)45(34-23-11-4-12-24-34)42-30-41-36(29-38(42)43)35-25-13-15-27-39(35)44(41)33-21-9-3-10-22-33/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBZIEOFSVXIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C5C6=CC=CC=C6N(C5=C4)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Indolo[3,2-b]acridine, 7,13-dihydro-5,7,13,13-tetraphenyl-

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